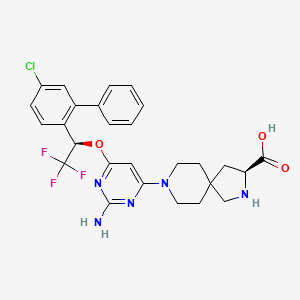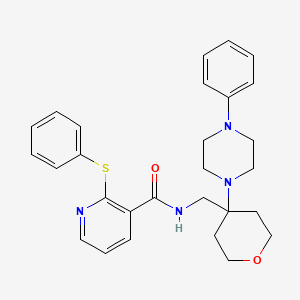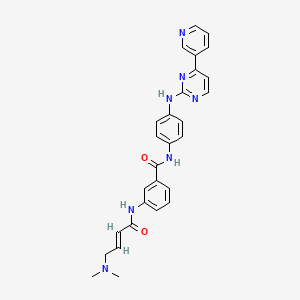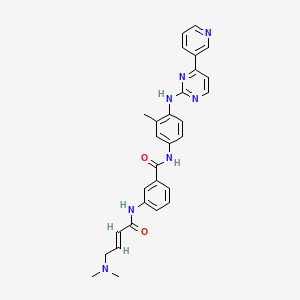
Rodatristat
Overview
Description
Rodatristat is a small molecule compound that has garnered significant attention in the field of medical research, particularly for its potential therapeutic applications in treating pulmonary arterial hypertension (PAH). It functions as a peripheral inhibitor of tryptophan hydroxylase 1 (TPH1), an enzyme crucial for the biosynthesis of serotonin .
Mechanism of Action
Rodatristat
, also known as KAR5417 , is a potent inhibitor of tryptophan hydroxylase 1 (TPH1) and TPH2 . Here is an overview of its mechanism of action:
Target of Action
This compound primarily targets tryptophan hydroxylase 1 (TPH1) and tryptophan hydroxylase 2 (TPH2) . These enzymes play a crucial role in the biosynthesis of serotonin, a neurotransmitter that regulates various physiological processes.
Mode of Action
This compound interacts with TPH1 and TPH2, inhibiting their activity . This inhibition results in a robust reduction of serotonin levels, particularly in the intestines .
Biochemical Pathways
By inhibiting TPH1 and TPH2, this compound disrupts the serotonin biosynthesis pathway
Pharmacokinetics
It is known that this compound is orally administered .
Result of Action
The primary molecular effect of this compound’s action is a decrease in serotonin levels . This can lead to various cellular effects, given the role of serotonin in numerous physiological processes.
Biochemical Analysis
Biochemical Properties
Rodatristat interacts with tryptophan hydroxylase 1 (TPH1) and TPH2, inhibiting their activity . The IC50 values for TPH1 and TPH2 are 33 nM and 7 nM, respectively . By inhibiting these enzymes, this compound effectively reduces the levels of serotonin, particularly in the intestines .
Cellular Effects
This compound’s primary cellular effect is the reduction of serotonin levels. Abnormal vascular remodeling has been implicated in the progression of certain diseases, such as pulmonary arterial hypertension (PAH) . Therefore, the reduction of peripheral serotonin levels by this compound may be a useful therapeutic strategy for such diseases .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of TPH1 and TPH2 . These enzymes are critical for the production of serotonin. By inhibiting these enzymes, this compound reduces the levels of serotonin in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to decrease intestinal serotonin concentrations in mice at a dosage of 50 mg/kg . Its efficacy drops off significantly at a lower dosage of 10 mg/kg . This suggests that the effects of this compound are dose-dependent and may change over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 50 mg/kg, this compound decreases intestinal serotonin concentrations . At a lower dosage of 10 mg/kg, its efficacy drops off significantly . This suggests that there may be a threshold effect observed in these studies .
Metabolic Pathways
This compound is involved in the metabolic pathway of serotonin synthesis . It inhibits the enzymes TPH1 and TPH2, which are critical for the production of serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rodatristat involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Rodatristat undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Scientific Research Applications
Rodatristat has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating serotonin levels and its effects on cellular processes.
Medicine: Primarily researched for its potential to treat pulmonary arterial hypertension by inhibiting serotonin biosynthesis.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmacological studies
Comparison with Similar Compounds
Similar Compounds
Terguride: Another serotonin pathway inhibitor used in the treatment of PAH.
Telotristat: Inhibits tryptophan hydroxylase but is primarily used for treating carcinoid syndrome.
Sotatercept: A bone morphogenetic protein receptor type II agonist used in PAH treatment
Uniqueness
Rodatristat is unique in its selective inhibition of peripheral TPH1 without affecting central serotonin levels, making it a promising candidate for treating PAH with minimal central nervous system side effects .
Properties
IUPAC Name |
(3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClF3N5O3/c28-17-6-7-18(19(12-17)16-4-2-1-3-5-16)23(27(29,30)31)39-22-13-21(34-25(32)35-22)36-10-8-26(9-11-36)14-20(24(37)38)33-15-26/h1-7,12-13,20,23,33H,8-11,14-15H2,(H,37,38)(H2,32,34,35)/t20-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSPHKJFQDEABI-NZQKXSOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(NC2)C(=O)O)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C[C@H](NC2)C(=O)O)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClF3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1673568-73-4 | |
| Record name | Rodatristat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673568734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RODATRISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D8378G2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(4-fluorophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide](/img/structure/B608232.png)





